![molecular formula C14H11N3OS B4438323 [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4438323.png)
[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile
Description
The synthesis and study of benzofuro[3,2-d]pyrimidin derivatives and similar heterocyclic compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug development. These compounds often exhibit a range of biological activities, making them valuable for the synthesis of pharmacologically active molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, including the use of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives or the reaction of key intermediates with electrophilic reagents under controlled conditions to obtain the desired heterocyclic derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using elemental analysis and spectroscopic data, including NMR, IR, and sometimes X-ray crystallography. For example, the crystal structure of similar compounds reveals interactions such as O—H⋯O and N—H⋯O, which are crucial for understanding the compound's stability and potential reactivity (Li et al., 2012).
Chemical Reactions and Properties
The chemical reactions of these compounds can involve various transformations, including ring closure reactions, substitutions, and the formation of new heterocyclic systems. These reactions are often influenced by the specific substituents and the reaction conditions employed (Kanno et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for determining the compound's applicability in different environments. Solvatochromic studies can provide insight into the solvent-dependent spectral properties, which are essential for applications in dye-sensitized solar cells and sensors (Patil et al., 2019).
properties
IUPAC Name |
2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-2-11-16-12-9-5-3-4-6-10(9)18-13(12)14(17-11)19-8-7-15/h3-6H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFDPWMOGBGYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC#N)OC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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